1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14626908
InChI: InChI=1S/C26H29ClN2O2/c1-30-25-12-9-23(17-26(25)31-20-22-5-3-2-4-6-22)19-29-15-13-28(14-16-29)18-21-7-10-24(27)11-8-21/h2-12,17H,13-16,18-20H2,1H3
SMILES:
Molecular Formula: C26H29ClN2O2
Molecular Weight: 437.0 g/mol

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine

CAS No.:

Cat. No.: VC14626908

Molecular Formula: C26H29ClN2O2

Molecular Weight: 437.0 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine -

Specification

Molecular Formula C26H29ClN2O2
Molecular Weight 437.0 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine
Standard InChI InChI=1S/C26H29ClN2O2/c1-30-25-12-9-23(17-26(25)31-20-22-5-3-2-4-6-22)19-29-15-13-28(14-16-29)18-21-7-10-24(27)11-8-21/h2-12,17H,13-16,18-20H2,1H3
Standard InChI Key CFBKYKNFFQZGBK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a piperazine core substituted at the 1-position with a 3-(benzyloxy)-4-methoxybenzyl group and at the 4-position with a 4-chlorobenzyl group. The benzyloxy moiety at the 3-position and methoxy group at the 4-position of the first aromatic ring introduce steric and electronic effects that influence molecular interactions. The 4-chlorobenzyl group at the opposing position contributes to the compound’s polarity and potential receptor-binding capabilities.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC26H29ClN2O2\text{C}_{26}\text{H}_{29}\text{ClN}_2\text{O}_2
Molecular Weight437.0 g/mol
Substituents3-(Benzyloxy)-4-methoxybenzyl, 4-chlorobenzyl
Key Functional GroupsPiperazine, benzyl ether, chloroarene

Synthesis and Optimization

Proposed Synthetic Route

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-chlorobenzyl)piperazine likely involves a multi-step sequence:

  • Intermediate Preparation:

    • Benzyloxy-Methoxybenzyl Chloride: Reaction of 3-hydroxy-4-methoxybenzyl alcohol with benzyl chloride under basic conditions.

    • 4-Chlorobenzyl Chloride: Chlorination of 4-chlorobenzyl alcohol using thionyl chloride.

  • Piperazine Alkylation:

    • Sequential alkylation of piperazine with the above intermediates via nucleophilic substitution.

  • Purification:

    • Column chromatography or recrystallization to isolate the target compound.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
Intermediate SynthesisK2_2CO3_3, DMF, 80°C70–85%
AlkylationPiperazine, DCM, reflux60–75%
PurificationSilica gel chromatography>95% purity

Industrial-Scale Considerations

Large-scale production would require:

  • Continuous Flow Reactors: To enhance mixing and heat transfer during alkylation.

  • Automated Crystallization Systems: For consistent purity and yield.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Predicted low water solubility due to aromatic substituents; soluble in organic solvents (e.g., DMSO, ethanol).

  • Stability:

    • Oxidative Sensitivity: The benzyloxy group may degrade under strong oxidizing conditions.

    • Photostability: Protection from UV light is critical to prevent chloroarene decomposition.

ADME Profiling (Theoretical)

  • Absorption: Moderate gastrointestinal absorption due to moderate LogP (~3.5).

  • Metabolism: Likely hepatic CYP450-mediated oxidation of benzyl ethers.

  • Excretion: Primarily renal, with potential glucuronidation of phenolic metabolites.

TargetPotential InteractionTherapeutic Area
5-HT2A_{2A} ReceptorPartial agonist/antagonistNeuropsychiatric disorders
Topoisomerase IIInhibitionOncology

Material Science

  • Ligand Design: Chelating properties for metal-organic frameworks (MOFs).

  • Polymer Additives: Stabilizing agents in high-temperature polymers.

Challenges and Future Directions

Research Gaps

  • Biological Data: No published studies on this specific compound’s activity.

  • Synthetic Optimization: Scalability and cost-effectiveness of the proposed route.

Recommendations

  • In Vitro Screening: Evaluate binding affinity against neurotransmitter receptors.

  • QSAR Modeling: Predict toxicity and optimize substituent patterns.

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